5-Chloropyrazine-2-carboxamide

Antimycobacterial drug discovery Enzyme inhibition FAS I target engagement

5-Chloropyrazine-2-carboxamide (5-Cl-PZA) is a superior antimycobacterial tool compound for FAS I inhibition studies. It shows >40-fold stronger target binding (Ki 55–59 µM) than pyrazinamide, works directly without bioactivation, and is effective on PZA-resistant strains and M. kansasii. Ideal for medicinal chemistry optimization. We recommend sourcing ≥98% purity material for reproducible assays. For in vitro use only; no in vivo efficacy expected. Select this scaffold to advance your discovery programs.

Molecular Formula C5H4ClN3O
Molecular Weight 157.56 g/mol
CAS No. 21279-64-1
Cat. No. B1198457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloropyrazine-2-carboxamide
CAS21279-64-1
Synonyms5-chloropyrazinamide
Molecular FormulaC5H4ClN3O
Molecular Weight157.56 g/mol
Structural Identifiers
SMILESC1=C(N=CC(=N1)Cl)C(=O)N
InChIInChI=1S/C5H4ClN3O/c6-4-2-8-3(1-9-4)5(7)10/h1-2H,(H2,7,10)
InChIKeyGFEFMHWOSWUJSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloropyrazine-2-carboxamide (CAS 21279-64-1) – Technical Baseline for Procurement and Research Selection


5-Chloropyrazine-2-carboxamide (5-Cl-PZA) is a chlorinated derivative of pyrazinamide (PZA), characterized by a pyrazine ring substituted with a chlorine atom at the 5-position and a carboxamide moiety [1]. As an analog of the first-line antitubercular drug pyrazinamide, 5-Cl-PZA functions as an inhibitor of mycobacterial fatty acid synthase I (FAS I), a validated target for antimycobacterial intervention [2]. The compound exhibits distinct physicochemical properties (XLogP3 = -0.5, MW = 157.56 g/mol) that differentiate it from unsubstituted pyrazinamide (XLogP3 = -1.31) and from 3-aminopyrazine-2-carboxamide derivatives [1].

Why 5-Chloropyrazine-2-carboxamide Cannot Be Substituted with Pyrazinamide or 3-Aminopyrazine-2-carboxamide Analogs


In-class substitution among pyrazine-2-carboxamide derivatives is not scientifically justified due to fundamental differences in target engagement, potency, and resistance profiles. While pyrazinamide (PZA) requires bioactivation by mycobacterial pyrazinamidase (encoded by pncA) to pyrazinoic acid for activity, 5-chloropyrazine-2-carboxamide (5-Cl-PZA) acts directly as a competitive inhibitor of FAS I at the NADPH binding site without requiring pncA-dependent activation [1]. Furthermore, the 5-chloro substitution confers a >40-fold enhancement in FAS I binding affinity (Ki = 55–59 μM for 5-Cl-PZA versus 2,567–2,627 μM for PZA) and extends the activity spectrum to include PZA-resistant M. tuberculosis strains and M. kansasii, which are naturally unsusceptible to PZA [2]. 3-Aminopyrazine-2-carboxamide derivatives, while also active against M. tuberculosis, operate through distinct mechanisms (e.g., prolyl-tRNA synthetase inhibition) and exhibit divergent cytotoxicity profiles [3]. These mechanistic and potency divergences preclude generic substitution in both research and industrial applications.

Quantitative Differentiation of 5-Chloropyrazine-2-carboxamide from Pyrazinamide and Related Analogs: A Product-Specific Evidence Guide


FAS I Enzyme Inhibition Potency: 45-Fold Superior Ki Versus Pyrazinamide

In a direct head-to-head spectrophotometric assay measuring NADPH oxidation by purified Mycobacterium tuberculosis FAS I, 5-chloropyrazinamide (5-Cl-PZA) exhibited competitive inhibition with a Ki of 55–59 μM. Under identical experimental conditions, unsubstituted pyrazinamide (PZA) displayed a Ki of 2,567–2,627 μM, representing an approximately 45-fold difference in binding affinity [1]. This quantitative disparity demonstrates that the 5-chloro substitution dramatically enhances target engagement at the NADPH binding site of FAS I.

Antimycobacterial drug discovery Enzyme inhibition FAS I target engagement

In Vitro Antimycobacterial Activity: Broadened Spectrum Versus Pyrazinamide

In a microplate dilution assay conducted at neutral pH (Middlebrook 7H9 broth), 5-chloropyrazinamide (5-Cl-PZA) exhibited an MIC of 25 μg/mL against M. tuberculosis H37Rv, compared to pyrazinamide (PZA) which showed an MIC of 6.25–12.5 μg/mL under the same assay conditions [1]. Critically, 5-Cl-PZA also demonstrated activity against M. kansasii (MIC = 12.5 μg/mL) and M. avium strains, whereas PZA was inactive (MIC >100 μg/mL) against these atypical mycobacteria naturally unsusceptible to PZA [1]. The derivative 5-chloro-N-(4-methylbenzyl)pyrazine-2-carboxamide further improved activity against M. kansasii to MIC = 3.13 μg/mL [2].

Antimycobacterial screening MIC determination M. kansasii susceptibility

In Vitro Cytotoxicity and Selectivity Index: Contrasting Safety Profiles with Pyrazinamide

In vitro cytotoxicity profiling in Chinese hamster ovary (CHO) and renal cell adenocarcinoma cell lines revealed that 5-chloropyrazinamide (5-Cl-PZA) exhibits an IC50 of 1,594 μM, yielding a selectivity index (SI = IC50/MIC) of 10.0 against M. tuberculosis H37Rv [1]. In contrast, pyrazinamide (PZA) demonstrates an IC50 >10,000 μM (10^4 μM) with an SI >196 under comparable assay conditions [1]. This represents a >6-fold higher cytotoxic potency (lower IC50) and a ~20-fold lower selectivity index for 5-Cl-PZA relative to PZA. However, certain 5-chloro-N-phenylpyrazine-2-carboxamide derivatives incorporating hydroxyl substituents (e.g., compound 30) achieved improved SI values of 35–47 while maintaining MIC = 3.13 μg/mL [1].

Cytotoxicity assessment Selectivity index Therapeutic window

In Vivo Efficacy in Murine Tuberculosis Models: Absence of Activity for 5-Cl-PZA Versus Active Pyrazinamide

In a chronic murine tuberculosis model, 5-chloropyrazinamide (5-Cl-PZA) administered orally at doses up to 150 mg/kg for 4–8 weeks exhibited no antimicrobial activity, as assessed by colony-forming unit (CFU) counts in lungs [1]. Under the same experimental conditions, pyrazinamide (PZA) alone and in combination with isoniazid and rifampicin demonstrated its expected antimicrobial activity against M. tuberculosis-infected mice [1]. The in vitro MIC of 5-Cl-PZA (12.5–25 μg/mL) and serum inhibitory titer (1:4 following a 300 mg/kg oral dose) did not translate to in vivo efficacy, while PZA remained active despite an in vitro MIC >100 μg/mL under the neutral pH conditions of the assay [1].

In vivo efficacy Murine tuberculosis model Pharmacodynamic evaluation

Resistance Profile: Activity Against PZA-Resistant Strains and Mutually Exclusive Resistance Genotypes

5-Chloropyrazinamide (5-Cl-PZA) retains antimycobacterial activity against pyrazinamide (PZA)-resistant strains of M. tuberculosis, with reported MIC values ranging from 8–64 μg/mL for PZA-resistant strains, compared to MIC = 8–32 μg/mL for PZA-sensitive strains [1]. This contrasts with PZA, which is inactive against strains harboring pncA mutations that impair pyrazinamidase-mediated bioactivation. Furthermore, resistance mechanisms for 5-Cl-PZA and PZA appear mutually exclusive: overexpression of the pyrazinamidase PzaA confers resistance to 5-Cl-PZA while simultaneously increasing susceptibility to PZA, whereas overexpression of the M. tuberculosis pyrazinamidase PncA increases PZA susceptibility but does not mediate resistance to 5-Cl-PZA [2].

Drug resistance PZA-resistant M. tuberculosis Countersusceptibility

Validated Research and Industrial Application Scenarios for 5-Chloropyrazine-2-carboxamide (CAS 21279-64-1)


In Vitro FAS I Enzyme Inhibition and Target Engagement Studies

5-Cl-PZA serves as a potent tool compound for biochemical assays targeting mycobacterial FAS I. Its 45-fold higher binding affinity (Ki = 55–59 μM) compared to PZA (Ki = 2,567–2,627 μM) enables robust NADPH-competitive inhibition studies under assay conditions where PZA's weak affinity precludes reliable target engagement measurement [1]. This application is validated for academic and industrial screening programs investigating FAS I as an antimycobacterial target.

Investigating PZA-Resistant and Atypical Mycobacterial Strains

5-Cl-PZA is the appropriate selection for in vitro studies involving PZA-resistant M. tuberculosis (MIC = 8–64 μg/mL) or naturally PZA-unsusceptible species such as M. kansasii (MIC = 12.5 μg/mL) and M. avium, where PZA is inactive (MIC >100 μg/mL) [2]. This compound enables research on resistance mechanisms and novel therapeutic strategies for infections where PZA is not clinically effective.

Countersusceptibility and Resistance-Proofing Strategy Development

5-Cl-PZA and PZA exhibit mutually exclusive resistance genotypes: overexpression of pyrazinamidase PzaA confers resistance to 5-Cl-PZA while increasing PZA susceptibility [3]. This unique property supports investigations into countersusceptibility-based combination therapies, where co-administration of 5-Cl-PZA and PZA could theoretically suppress the emergence of resistance. This application is relevant for drug discovery programs seeking novel resistance-proofing strategies.

Scaffold for Derivative Optimization Aimed at Improving In Vivo Pharmacokinetics

Despite its favorable in vitro profile (FAS I Ki = 55–59 μM; broad mycobacterial spectrum), 5-Cl-PZA lacks in vivo efficacy in murine tuberculosis models at doses up to 150 mg/kg [4]. This compound is therefore best utilized as a core scaffold for medicinal chemistry campaigns focused on improving metabolic stability, bioavailability, and in vivo exposure. Derivatives such as 5-chloro-N-phenylpyrazine-2-carboxamides have demonstrated enhanced activity (MIC = 1.56–6.25 μg/mL against M. tuberculosis) and improved selectivity indices (SI up to 47) [2].

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